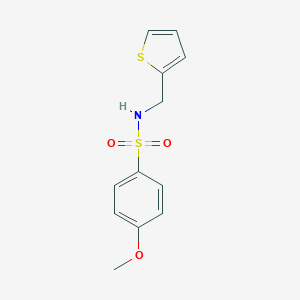

4-methoxy-N-(2-thienylmethyl)benzenesulfonamide

Description

4-Methoxy-N-(2-thienylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a sulfonamide group, which is further substituted with a 2-thienylmethyl moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This compound’s structural uniqueness arises from the thiophene ring, which introduces electronic and steric effects that influence its physicochemical and pharmacological behavior .

Properties

Molecular Formula |

C12H13NO3S2 |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H13NO3S2/c1-16-10-4-6-12(7-5-10)18(14,15)13-9-11-3-2-8-17-11/h2-8,13H,9H2,1H3 |

InChI Key |

LPTNMIMKCBXFQJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |

Origin of Product |

United States |

Biological Activity

4-Methoxy-N-(2-thienylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group and a thienylmethyl substituent attached to a benzenesulfonamide core. This unique arrangement contributes to its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition at active sites of target enzymes. This interaction can disrupt various biochemical pathways, which may result in antibacterial or antifungal activities .

Antimicrobial Activity

Research indicates that compounds within the sulfonamide class possess significant antimicrobial properties. Specifically, this compound has been investigated for its potential as an antibacterial agent. The presence of the sulfonamide moiety allows it to interfere with bacterial folate synthesis, a critical pathway for bacterial growth.

Anticancer Properties

Studies have also explored the anticancer potential of this compound. Sulfonamides have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of carbonic anhydrases involved in tumor growth and metastasis. The specific interactions of this compound with cancer cell lines remain an area of active research.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects. Sulfonamides are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Demonstrated effective inhibition against various bacterial strains, particularly Gram-positive bacteria. |

| Study 2 | Anticancer Potential | Showed induction of apoptosis in cultured cancer cell lines with IC50 values indicating significant potency. |

| Study 3 | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models following treatment with the compound. |

Case Study Highlights

- Antibacterial Efficacy : In vitro studies revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent against bacterial infections.

- Cancer Cell Apoptosis : A study demonstrated that treatment with this compound led to a dose-dependent increase in apoptotic cells in human breast cancer cell lines, indicating its potential as an anticancer drug.

- Inflammation Model : In a rodent model of inflammation, administration of the compound resulted in significant reductions in paw swelling and pain scores compared to control groups.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations:

- Bulkier Groups: The 3-phenylquinolin-5-yl substituent in C22H18N2O3S significantly increases steric bulk, likely affecting membrane permeability .

Physicochemical Properties

Melting Points and Solubility:

- Target Compound: No direct mp reported, but analogs like 4-methoxy-N-(3-oxocyclohexyl)benzenesulfonamide melt at 110–112°C , while N-methyl-thiazol derivatives melt at 175°C . Higher melting points correlate with increased crystallinity in sulfonamides with planar substituents (e.g., thiazole).

- Solubility : Thiophene-containing derivatives (e.g., target compound) are generally less polar than methoxyphenyl analogs, suggesting lower aqueous solubility but better lipid membrane penetration .

Spectroscopic Data:

- 1H NMR: The target compound’s thienylmethyl group would show characteristic peaks at δ ~2.8–3.5 ppm (CH2) and δ ~6.5–7.2 ppm (thiophene protons), distinct from thiazole (δ ~7.5–8.5 ppm) or quinoline (δ ~8.0–9.0 ppm) signals .

- HRMS: For example, 4-methoxy-N-(3-phenylquinolin-5-yl)benzenesulfonamide shows [M+Na]+ at m/z 440.90 (calc. 440.26), confirming its molecular identity .

Crystallographic and Supramolecular Features

- Hydrogen Bonding: Methoxyphenyl-substituted sulfonamides (e.g., C14H15NO4S) form robust hydrogen-bonded networks (N–H···O=S), enhancing crystal stability .

- Steric Effects: Bulky substituents like 3-phenylquinolin-5-yl disrupt regular packing, reducing melting points and altering solubility .

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonation introduces the sulfonyl chloride group (-SO₂Cl) at the para position of anisole. This step employs chlorosulfonic acid (ClSO₃H) under controlled conditions:

Critical Parameters :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.